Anti-Candida Potency: 5-(2,4-Dichlorophenyl) Triazole-thiol Scaffold vs. Fluconazole and 4-Aminotriazole Congeners
In a focused SAR study of fluconazole analogs, 5-aryl-3-mercapto-1,2,4-triazole derivatives bearing a 2,4-dichlorophenyl substituent at the 5-position (compounds 10h and 11h) demonstrated remarkably enhanced anti-Candida activity. These compounds exhibited MIC values ranging from <0.01 to 0.5 μg/mL against Candida species, representing a 4- to 256-fold improvement in potency over fluconazole when tested under identical in vitro broth microdilution conditions [1]. This activity profile is directly attributable to the 2,4-dichlorophenyl substitution pattern, as the removal of the 4-amino group from the parent 4-aminotriazole scaffold was a deliberate structural refinement step that maintained or improved activity relative to earlier leads.
| Evidence Dimension | Antifungal minimum inhibitory concentration (MIC) against Candida species |
|---|---|
| Target Compound Data | MIC <0.01 to 0.5 μg/mL for 5-(2,4-dichlorophenyl)triazole analogs 10h and 11h |
| Comparator Or Baseline | Fluconazole (clinical antifungal standard); 4-aminotriazole congeners (parent scaffold) |
| Quantified Difference | 4- to 256-fold more potent than fluconazole; activity maintained/improved vs. 4-aminotriazole leads |
| Conditions | In vitro broth microdilution susceptibility testing against Candida species panel |
Why This Matters
This quantitative potency differential establishes the 2,4-dichlorophenyl substitution pattern as a critical pharmacophoric element for achieving high-level anti-Candida activity, distinguishing this compound class from both the clinical comparator and alternative substitution patterns that lack comparable potency gains.
- [1] Rezaei, Z., Khabnadideh, S., Pakshir, K., Hossaini, Z., Amiri, F., & Assadpour, E. (2015). Synthesis and biological evaluation of fluconazole analogs with triazole-modified scaffold as potent antifungal agents. Bioorganic & Medicinal Chemistry, 23(4), 745-754. View Source
